molecular formula C11H17BrO3 B15280097 Ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate CAS No. 89816-94-4

Ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B15280097
CAS No.: 89816-94-4
M. Wt: 277.15 g/mol
InChI Key: DDGXHULAWSRWOP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is a chemical compound with the molecular formula C9H13BrO3. It is a light-yellow oil that is soluble in solvents such as acetone, dichloromethane, ethyl acetate, and methanol . This compound is used as an intermediate in various chemical syntheses, particularly in the production of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate can be synthesized through a multi-step process involving the bromination of a cyclohexanone derivative followed by esterification. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in reduction and oxidation reactions. These interactions are facilitated by the molecular structure and electronic properties of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-2-oxocyclohexanecarboxylate
  • Ethyl 3-chloro-2-oxocyclohexanecarboxylate
  • Ethyl 3-iodo-2-oxocyclohexanecarboxylate

Uniqueness

Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is unique due to its specific substitution pattern and reactivity profile. The presence of the bromine atom and the ester functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

89816-94-4

Molecular Formula

C11H17BrO3

Molecular Weight

277.15 g/mol

IUPAC Name

ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H17BrO3/c1-3-11(10(14)15-4-2)7-5-6-8(12)9(11)13/h8H,3-7H2,1-2H3

InChI Key

DDGXHULAWSRWOP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC(C1=O)Br)C(=O)OCC

Origin of Product

United States

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